![molecular formula C15H14N2O2S B14134319 3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid CAS No. 1155-52-8](/img/structure/B14134319.png)
3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-methylphenyl group and a carbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid typically involves the reaction of 2-methylphenyl isothiocyanate with 3-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolfenamic acid: An aminobenzoic acid with a similar structure, used as a non-steroidal anti-inflammatory drug.
Meclofenamic acid: Another aminobenzoic acid derivative with anti-inflammatory properties.
Uniqueness
3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1155-52-8 |
|---|---|
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3-[(2-methylphenyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O2S/c1-10-5-2-3-8-13(10)17-15(20)16-12-7-4-6-11(9-12)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
Clé InChI |
XZYSARWQERPHLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=S)NC2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




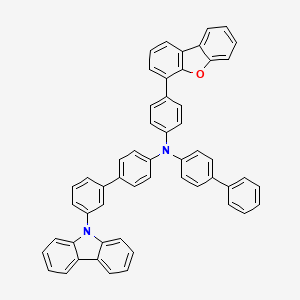

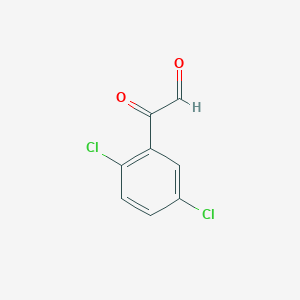
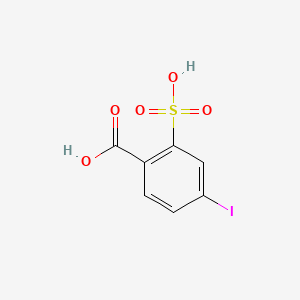
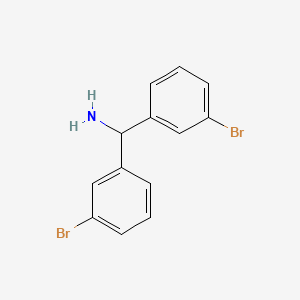
![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)

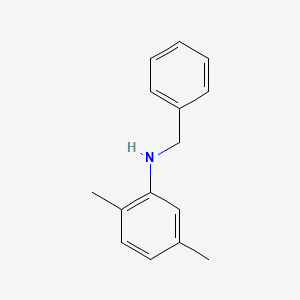

![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)


